molecular formula C9H7ClF3NO2S B1423576 Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate CAS No. 1053656-35-1

Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate

Cat. No.: B1423576
CAS No.: 1053656-35-1
M. Wt: 285.67 g/mol
InChI Key: WNESOBJZQALPFO-UHFFFAOYSA-N
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Description

Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate is an organic compound with the molecular formula C9H7ClF3NO2S. This compound is characterized by the presence of a pyridine ring substituted with chloro, trifluoromethyl, and sulfanyl groups, along with a methyl ester functional group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate typically involves the reaction of 6-chloro-4-(trifluoromethyl)pyridine-2-thiol with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Sulfoxides and sulfones: from oxidation reactions.

    Amines: from reduction reactions.

    Substituted pyridines: from nucleophilic substitution reactions.

Scientific Research Applications

Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The chloro and sulfanyl groups can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate: shares similarities with other trifluoromethyl-substituted pyridines and thiol-containing compounds.

    Trifluoromethylpyridines: These compounds are known for their enhanced stability and bioactivity due to the presence of the trifluoromethyl group.

    Thiopyridines: Compounds containing a thiol group attached to a pyridine ring exhibit unique reactivity and are used in various chemical syntheses.

Uniqueness: The combination of chloro, trifluoromethyl, and sulfanyl groups in Methyl (6-chloro-4-(tr

Properties

IUPAC Name

methyl 2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2S/c1-16-8(15)4-17-7-3-5(9(11,12)13)2-6(10)14-7/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNESOBJZQALPFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC(=CC(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate
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Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate
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Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate
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Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate
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Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate
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Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate

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